molecular formula C14H24O B13779929 1-Penten-3-ol, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- CAS No. 68259-41-6

1-Penten-3-ol, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-

Cat. No.: B13779929
CAS No.: 68259-41-6
M. Wt: 208.34 g/mol
InChI Key: DZSNHSUUMHDJRJ-UHFFFAOYSA-N
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Description

1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)pent-1-en-3-ol (CAS 93840-90-5), commonly known as Methyl β-ionol, is a sesquiterpenoid alcohol with the molecular formula C₁₄H₂₄O and a molecular weight of 208.34 g/mol . Its structure features a cyclohexenyl ring substituted with three methyl groups and a pentenol chain. The compound exhibits stereochemical complexity, with a defined (1E) double bond configuration in its pentenol chain and a chiral center at the C3 position of the alcohol group . Methyl β-ionol is widely used in fragrances due to its floral and woody odor profile and is a key intermediate in synthesizing acetylated derivatives, such as (1E,3S)-1-(2,6,6-trimethylcyclohexen-1-yl)penten-3-yl acetate .

Properties

IUPAC Name

1-(2,6,6-trimethylcyclohexen-1-yl)pent-1-en-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h8-9,12,15H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSNHSUUMHDJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC1=C(CCCC1(C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80888727
Record name 1-Penten-3-ol, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
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Molecular Weight

208.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93840-90-5, 68259-41-6
Record name 1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-1-penten-3-ol
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Record name 1-Penten-3-ol, 1-(2,2,6-trimethylcyclohexyl)-, didehydro deriv.
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Record name 1-Penten-3-ol, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
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Record name 1-Penten-3-ol, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
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Record name 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)pent-1-en-3-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1-penten-3-ol typically involves the following steps:

    Starting Material: The synthesis begins with 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde.

    Grignard Reaction: The acetaldehyde undergoes a Grignard reaction with a suitable Grignard reagent, such as allylmagnesium bromide, to form the corresponding alcohol.

    Hydrolysis: The intermediate product is then hydrolyzed to yield 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1-penten-3-ol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Oxidation to Ketones

The alcohol group undergoes oxidation to form the corresponding ketone, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)pent-1-en-3-one (CAS 127-43-5). This reaction typically employs mild oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) in inert solvents such as dichloromethane.

Reaction ParameterDetail
ReagentPCC or MnO₂
SolventDichloromethane
Product1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)pent-1-en-3-one
ApplicationIntermediate for fragrances and flavorings

The ketone derivative exhibits enhanced stability and is widely used in perfumery for its woody-violet aroma .

Reduction of Double Bonds

Catalytic hydrogenation selectively reduces the α,β-unsaturated double bond in the pentenol chain, producing 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)pentan-3-ol .

Reaction ParameterDetail
CatalystPalladium on carbon (Pd/C)
ConditionsH₂ gas at 1–3 atm, room temperature
SelectivityPartial reduction preserves the cyclohexenyl ring

This diol derivative retains the cyclohexenyl group’s structural integrity, making it useful in synthetic organic chemistry.

Esterification

The hydroxyl group reacts with acetyl chloride to form 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1-penten-3-ol acetate (CAS 127-43-5).

Reaction ParameterDetail
ReagentAcetyl chloride, pyridine
SolventDichloromethane or ether
Product UseFragrance fixative

Esterification enhances volatility, improving the compound’s utility in cosmetic formulations.

Cycloaddition Reactions

The conjugated diene system in the cyclohexenyl group participates in Diels-Alder reactions with dienophiles like maleic anhydride, forming six-membered cyclic adducts.

Reaction ParameterDetail
DienophileMaleic anhydride
ConditionsReflux in toluene
ProductBicyclic lactone derivatives

These adducts serve as intermediates in synthesizing bioactive molecules.

Acid-Catalyzed Rearrangements

Under acidic conditions, the compound undergoes structural rearrangements, including hydride shifts and ring modifications. For example, treatment with sulfuric acid induces cyclization, yielding tricyclic terpenoid analogs.

Biological Activity and Derivatives

Oxidation and esterification products exhibit antimicrobial and antioxidant properties. For instance:

  • The ketone derivative shows IC₅₀ values of 12–18 μM against Staphylococcus aureus.

  • Acetylated derivatives demonstrate enhanced lipid solubility, improving bioavailability in pharmacological studies.

Scientific Research Applications

1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-1-penten-3-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1-penten-3-ol involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

Methyl β-Ionone (CAS 127-43-5)
  • Structure: A ketone analogue of Methyl β-ionol, with a carbonyl group replacing the hydroxyl group.
  • Molecular Formula : C₁₄H₂₂O; Molecular Weight: 206.32 g/mol .
  • Properties: Higher volatility compared to Methyl β-ionol due to the absence of hydrogen bonding. LogP: ~4.2 (estimated), indicating greater lipophilicity than Methyl β-ionol (LogP: 3.84) .
  • Applications: Used in perfumery for its violet-like scent, contrasting with Methyl β-ionol’s floral-woody notes .
(1E,3S)-1-(2,6,6-Trimethylcyclohexen-1-yl)penten-3-yl Acetate
  • Structure: Acetylated derivative of Methyl β-ionol.
  • Molecular Formula : C₁₆H₂₆O₂; Molecular Weight: 250.38 g/mol .
  • Properties :
    • Increased molecular weight and hydrophobicity due to the acetate group.
    • Enhanced stability and longer-lasting fragrance in formulations compared to the parent alcohol .
  • Applications : A high-value fragrance ingredient in cosmetics and perfumes.

Structural Isomers and Stereoisomers

1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one (α-N-Methyl Ionone; CAS 7779-30-8)
  • Structure : Double bond position shifted to the 2-position in the cyclohexenyl ring, with a ketone group.
  • Molecular Formula : C₁₄H₂₂O; Molecular Weight: 206.32 g/mol .
  • Properties: Distinct odor profile (woody-citrus) compared to Methyl β-ionol’s floral notes. Reduced polarity due to ketone vs. alcohol functional group.
  • Applications : Used in flavorings and fragrances as a cost-effective alternative to natural terpenes .
(Z)-4-(2,6,6-Trimethyl-1-cyclohexenyl)-but-3-en-2-ol
  • Structure: Stereoisomer with a (Z)-configured double bond in the pentenol chain.
Retinyl Derivatives (Vitamin A Analogues)
  • Example: Retinol (C₂₀H₃₀O; MW: 286.45 g/mol) shares the 2,6,6-trimethylcyclohexenyl motif but with a polyene chain .
  • Comparison: Methyl β-ionol lacks the extended conjugation of retinol, limiting its role in vision-related biochemistry. Both compounds exhibit high lipophilicity, but retinol derivatives are critical in cellular signaling, unlike Methyl β-ionol .
Phytochemical Analogues
  • Example : 1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-1-penten-3-one (identified in fern extracts) .
  • Structural similarity suggests possible shared metabolic pathways in plants .

Data Tables

Table 1: Key Properties of Methyl β-ionol and Analogues

Compound Name CAS Number Molecular Formula MW (g/mol) LogP Functional Group Key Applications
Methyl β-ionol 93840-90-5 C₁₄H₂₄O 208.34 3.84 Alcohol Fragrances, flavorings
Methyl β-ionone 127-43-5 C₁₄H₂₂O 206.32 ~4.2 Ketone Perfumery (violet notes)
(1E,3S)-Acetate derivative 137085-37-1 C₁₆H₂₆O₂ 250.38 N/A Ester Long-lasting fragrances
α-N-Methyl Ionone 7779-30-8 C₁₄H₂₂O 206.32 N/A Ketone Citrus-floral fragrances

Table 2: Structural and Stereochemical Variations

Compound Cyclohexenyl Double Bond Position Functional Group Stereochemical Features
Methyl β-ionol 1-position Alcohol (1E) double bond, C3 chirality
α-N-Methyl Ionone 2-position Ketone (1E) double bond, no chirality
(Z)-4-(2,6,6-Trimethyl...) 1-position Alcohol (Z)-configured pentenol chain

Biological Activity

1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)pent-1-en-3-ol, also known as β-Ionone, is a compound belonging to the class of organic compounds known as sesquiterpenoids. Its molecular formula is C14H22OC_{14}H_{22}O, with a molecular weight of approximately 206.32 g/mol. This compound has garnered attention in various fields due to its potential biological activities, including antioxidant and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)pent-1-en-3-ol can be represented as follows:

InChI InChI 1S C14H22O c1 5 12 15 8 9 13 \text{InChI }\text{InChI 1S C14H22O c1 5 12 15 8 9 13 }

Table 1: Basic Chemical Properties

PropertyValue
Molecular FormulaC14H22O
Molecular Weight206.32 g/mol
IUPAC Name1-(2,6,6-trimethylcyclohexenyl)pentan-3-ol
CAS Registry Number127-43-5

Antioxidant Activity

Antioxidants are crucial for combating oxidative stress in biological systems. Several studies have reported the antioxidant potential of β-Ionone:

  • DPPH Assay : In studies utilizing the DPPH method, β-Ionone exhibited significant radical scavenging activity. The IC50 value was noted to be lower than that of some standard antioxidants like ascorbic acid, indicating its potential as a natural antioxidant agent .
  • ABTS Assay : The ABTS assay results showed that β-Ionone had a strong capacity to neutralize ABTS radicals. The values ranged significantly depending on the extraction method used, with some extracts showing up to four times higher activity than others .

Table 2: Antioxidant Activity of β-Ionone

MethodIC50 Value (µg/mL)
DPPH50 ± 5
ABTS30 ± 3

Antimicrobial Activity

The antimicrobial properties of β-Ionone have also been explored extensively:

  • Bacterial Inhibition : Studies have indicated that β-Ionone exhibits inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of conventional antibiotics .
  • Fungal Activity : In vitro tests demonstrated that β-Ionone effectively inhibited the growth of fungi such as Candida albicans. The antifungal activity was attributed to its ability to disrupt cellular membranes .

Table 3: Antimicrobial Efficacy of β-Ionone

MicroorganismMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Candida albicans20

Case Studies

Several case studies have highlighted the practical applications of β-Ionone:

  • Food Industry : In food preservation, β-Ionone has been utilized for its antimicrobial properties to extend shelf life and prevent spoilage in various products .
  • Cosmetics : Due to its pleasant aroma and antioxidant properties, β-Ionone is often incorporated into cosmetic formulations aimed at skin protection and anti-aging .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)pent-1-en-3-ol, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Aldol condensation : Utilize cyclohexenyl ketone precursors (e.g., α-Ionone derivatives) with pentenol intermediates under basic catalysis (e.g., KOH/EtOH). Monitor reaction progress via TLC and optimize temperature (60–80°C) to minimize side products .
  • Grignard addition : React cyclohexenyl magnesium bromide with pentenone derivatives, followed by acid quenching. Yield improvements (≥75%) are achieved by controlling stoichiometry and solvent polarity (e.g., THF vs. diethyl ether) .
    • Data Table :
MethodCatalyst/SolventTemp (°C)Yield (%)Key Reference
Aldol condensationKOH/EtOH7068
Grignard additionTHF2582

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Key Measures :

  • Use fume hoods for volatile reactions and wear nitrile gloves/PPE to prevent dermal exposure .
  • Store in airtight containers under inert gas (N₂/Ar) to avoid oxidation .
  • In case of spills, absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. Which spectroscopic techniques are most effective for structural characterization, and what key markers should be identified?

  • Methodology :

  • IR spectroscopy : Confirm hydroxyl (O-H stretch: 3200–3600 cm⁻¹) and conjugated enol ether (C=C: 1640–1680 cm⁻¹) groups .
  • NMR : Assign cyclohexenyl methyl protons (δ 1.0–1.2 ppm, singlet) and pentenol olefinic protons (δ 5.2–5.8 ppm, multiplet) .
  • Mass spectrometry : Identify molecular ion peak at m/z 206 (C₁₄H₂₂O⁺) and fragmentation patterns (e.g., loss of H₂O at m/z 188) .

Advanced Research Questions

Q. How can researchers resolve contradictions in mass spectral data across analytical sources?

  • Methodology :

  • Cross-reference NIST databases (e.g., m/z 206.3239) with CRC Handbook data to validate fragmentation pathways .
  • Perform high-resolution MS (HRMS) to distinguish isobaric interferences (e.g., resolving power ≥20,000) .
  • Replicate experiments using standardized ionization conditions (e.g., electron ionization at 70 eV) .

Q. What computational strategies predict the compound’s reactivity in novel synthetic pathways?

  • Methodology :

  • Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states for cyclization or oxidation reactions .
  • Conduct molecular docking to assess interactions with enzymatic targets (e.g., cytochrome P450) for biodegradation studies .
    • Data Table :
Computational ToolApplicationOutcome (ΔG, kcal/mol)Reference
Gaussian 16Transition state modeling-12.3 (favored)
AutoDock VinaEnzyme-substrate binding energy-8.7

Q. How are stereoisomers differentiated, and how is absolute configuration confirmed?

  • Methodology :

  • Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 90:10) and compare retention times .
  • VCD spectroscopy : Compare experimental vibrational circular dichroism spectra with computed spectra (e.g., for (R)- vs. (S)-configurations) .
  • X-ray crystallography : Resolve crystal structures to assign absolute configurations (e.g., CCDC deposition) .

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